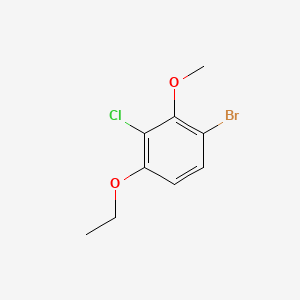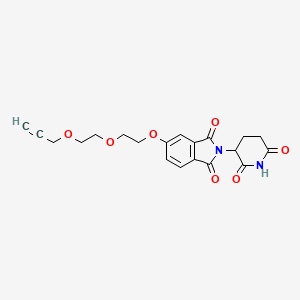
Thalidomide-5'-O-PEG2-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-PEG2-propargyl: is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. The compound is designed for research purposes and is not intended for clinical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG2-propargyl involves the conjugation of a thalidomide-based cereblon ligand with a PEG linker and a terminal alkyne group. The process typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated to form a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG linker to form Thalidomide-PEG.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols, including purification steps such as column chromatography and recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5’-O-PEG2-propargyl undergoes several types of chemical reactions, including:
Click Chemistry:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for click chemistry reactions.
Substitution Reactions: Common reagents include nucleophiles such as azides and amines.
Major Products: The major products formed from these reactions are typically bioconjugates, where Thalidomide-5’-O-PEG2-propargyl is linked to other molecules, such as peptides or proteins .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.
Industry: Applied in the development of new materials and nanotechnology .
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-PEG2-propargyl involves its role as a ligand in PROTAC technology. The compound binds to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism is highly specific and efficient, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-PEG2-propargyl: Similar in structure and function, used in PROTAC technology.
Lenalidomide: Another thalidomide derivative with similar binding properties to CRBN.
Pomalidomide: A more potent derivative of thalidomide with enhanced activity.
Uniqueness: Thalidomide-5’-O-PEG2-propargyl is unique due to its specific design for click chemistry and its application in PROTAC technology. The presence of the PEG linker improves solubility and stability, while the terminal alkyne group allows for versatile bioconjugation .
Eigenschaften
Molekularformel |
C20H20N2O7 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24) |
InChI-Schlüssel |
ZZGGOWPAWVHARV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
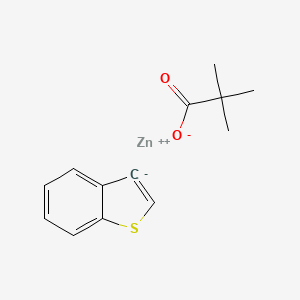
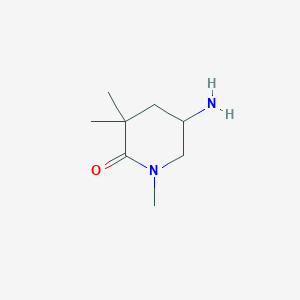
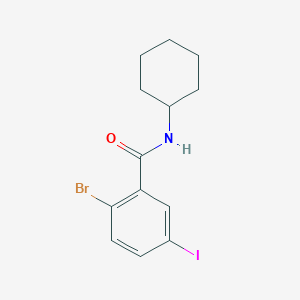
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
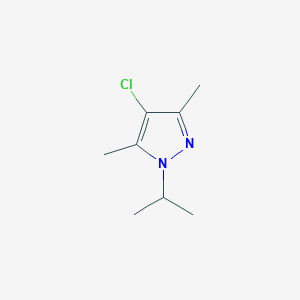
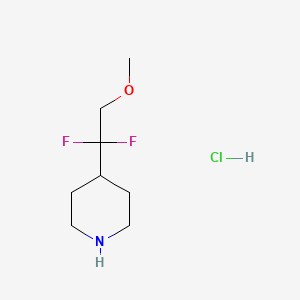
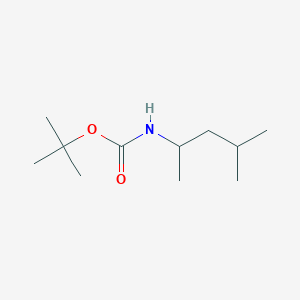
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
